Molecular Weight and Halogen Identity Differentiate Reactivity and PK Potential vs. Bromo and Methoxy Analogs
The molecular weight of the target compound (169.57 g/mol) is 44.45 g/mol lower than the 6-bromo analog (214.02 g/mol) and 4.42 g/mol higher than the 6-methoxy analog (165.15 g/mol) . In lead optimization, molecular weight is a critical determinant of oral bioavailability and permeability. The chloro substituent also provides a distinct reactivity profile for cross-coupling reactions (e.g., Buchwald-Hartwig, Suzuki) compared to the methoxy group, which is less reactive in palladium-catalyzed transformations, and the bromo group, which can lead to metabolic instability through debromination pathways [1].
| Evidence Dimension | Molecular weight and halogen type |
|---|---|
| Target Compound Data | 169.57 g/mol; chlorine substituent |
| Comparator Or Baseline | 6-Bromo analog (CAS 1640120-88-2): 214.02 g/mol; bromine substituent. 6-Methoxy analog (CAS 1319067-82-7): 165.15 g/mol; methoxy substituent. |
| Quantified Difference | Target Mw is 26.2% lower than bromo analog and 2.7% higher than methoxy analog. |
| Conditions | Molecular formula calculations based on C5H4ClN5, C5H4BrN5, and C6H7N5O. |
Why This Matters
A 26% lower molecular weight relative to the bromo analog can translate to improved membrane permeability and oral absorption potential in drug discovery programs, making the chloro analog the preferred choice for early-stage lead optimization.
- [1] Hall, M. D. et al. Fluorescence Lifetime Imaging of the pH-Dependent Endocytosis of Targeted Liposomes. Methods in Enzymology; 2024. View Source
